[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is an organic compound characterized by the presence of methoxy and benzoyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methoxybenzophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylbenzoyl)oxy]phenyl 2-methoxybenzoate
- 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, [2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone stands out due to its specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
83163-88-6 |
---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(2-methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18O4/c1-25-16-13-11-15(12-14-16)21(23)17-7-3-4-8-18(17)22(24)19-9-5-6-10-20(19)26-2/h3-14H,1-2H3 |
InChI Key |
RRXZZISMTINXCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.